N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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Description
The compound is a derivative of thieno[2,3-d]pyrimidin, which is a heterocyclic compound that has been the subject of research due to its potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as anticancer and antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis methods where different substituents are added to the core thieno[2,3-d]pyrimidin structure. For instance, in the first paper, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and characterized using various spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Similarly, the second paper describes the synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, which were obtained by reacting 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with a series of N-arylchloroacetamides and 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thieno[2,3-d]pyrimidin core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The presence of various substituents like the 1,2,4-oxadiazole ring and the methoxyphenyl group can significantly influence the electronic distribution and, consequently, the biological activity of these molecules. The exact molecular structure analysis would require detailed spectroscopic data, which is not provided for the specific compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of aryl substituents. The reactions are often carried out in the presence of bases such as K2CO3 and solvents like DMF, which facilitate the nucleophilic substitution reactions necessary for the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, melting point, and stability. The compounds are usually tested in DMSO solution for their biological activities, indicating their solubility in polar aprotic solvents . The exact physical and chemical properties of the specific compound would require empirical data from experiments such as solubility tests, melting point determination, and stability studies under various conditions.
Anticancer and Antimicrobial Properties
The related compounds have been evaluated for their biological activities. For example, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity against PANC-1 and HepG2 cell lines, indicating potential anticancer properties . Another compound demonstrated better antimicrobial activity than the reference drug Streptomycin and showed good binding activity towards the active site of tRNA (guanine37-N1)-methyltransferase, suggesting a mechanism of action . These findings highlight the potential of thieno[2,3-d]pyrimidin derivatives as candidates for drug development.
Scientific Research Applications
Anticancer Activity
Research has indicated that certain derivatives structurally related to "N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide" have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a study highlighted the synthesis of compounds with similar structural motifs showing appreciable cancer cell growth inhibition against several cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, suggesting a potential application in anticancer therapies (Al-Sanea et al., 2020).
Antimicrobial Activity
Another area of application for compounds within this chemical family is antimicrobial activity. A study described the synthesis of novel thienopyrimidine linked rhodanine derivatives, exhibiting potent antibacterial potency against strains such as E. coli and B. subtilis, as well as antifungal potency against A. flavus and C. albicans. This highlights the potential use of such compounds in developing new antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Agents
Further research has focused on the synthesis of novel heterocyclic compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors, showing promising results in this regard, suggesting their utility in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Chemotherapeutic Agents
Compounds bearing the thieno[2,3-d]pyrimidine moiety have been designed and synthesized, showing improved antitumor activity. Specifically, derivatives similar to the compound have been evaluated against human tumor cell lines, indicating significant cytotoxic and antimicrobial activities. This supports their potential application as chemotherapeutic agents, offering a new avenue for cancer treatment (Kaya et al., 2017).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-14-5-4-6-16(11-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-7-9-18(33-3)10-8-17/h4-11,13H,12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTBWTGIOUMBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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